molecular formula C16H15F2NO2 B5859514 N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide

N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5859514
M. Wt: 291.29 g/mol
InChI Key: UXHDTCYJQOCGNH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. Diflunisal is a derivative of salicylic acid and was first synthesized in 1969.

Mechanism of Action

Diflunisal works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Diflunisal reduces inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a similar efficacy to other N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamides such as aspirin and ibuprofen in relieving pain and inflammation. However, Diflunisal has a longer half-life than other N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamides, which means it can be taken less frequently. Diflunisal has also been shown to have a lower risk of gastrointestinal side effects compared to other N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamides.

Advantages and Limitations for Lab Experiments

Diflunisal has been widely used in laboratory experiments to study the effects of N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamides on inflammation and pain. However, Diflunisal has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of Diflunisal. One potential area of research is the use of Diflunisal in the treatment of Alzheimer's disease. Another area of research is the development of new formulations of Diflunisal that are more soluble in water, which would make it easier to administer in laboratory experiments. Additionally, further research is needed to fully understand the mechanisms of action of Diflunisal and its potential use in the treatment of other diseases.
In conclusion, Diflunisal is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the activity of COX enzymes, which reduces inflammation and pain. Diflunisal has advantages such as a longer half-life and a lower risk of gastrointestinal side effects compared to other N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamides. However, its limitations include its solubility in water, which can make it difficult to administer in certain experiments. There are several future directions for the study of Diflunisal, including its potential use in the treatment of Alzheimer's disease and the development of new formulations that are more soluble in water.

Synthesis Methods

Diflunisal can be synthesized by reacting 2,4-difluorobenzoyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c1-10-4-3-5-15(11(10)2)21-9-16(20)19-14-7-6-12(17)8-13(14)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHDTCYJQOCGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(2,3-dimethylphenoxy)acetamide

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